molecular formula C12H16N4O2S2 B7556574 [1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidin-4-yl]methanamine

[1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidin-4-yl]methanamine

Katalognummer B7556574
Molekulargewicht: 312.4 g/mol
InChI-Schlüssel: DHLLHECLEOAFSI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidin-4-yl]methanamine, also known as BZTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BZTP is a sulfonamide derivative that contains a benzothiadiazole moiety and a piperidine group.

Wirkmechanismus

The mechanism of action of [1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidin-4-yl]methanamine is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. [1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidin-4-yl]methanamine has been shown to inhibit the activity of protein kinases, including AKT and ERK, which are involved in cell proliferation and survival. [1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidin-4-yl]methanamine has also been reported to activate the p38 MAPK pathway, which is involved in stress response and apoptosis.
Biochemical and Physiological Effects:
[1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidin-4-yl]methanamine has been shown to have various biochemical and physiological effects in cells and tissues. In cancer cells, [1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidin-4-yl]methanamine has been reported to induce cell cycle arrest and apoptosis by regulating the expression of cell cycle and apoptosis-related proteins. In Alzheimer's disease models, [1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidin-4-yl]methanamine has been found to reduce oxidative stress and inflammation in the brain and improve cognitive function. In Parkinson's disease models, [1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidin-4-yl]methanamine has been shown to protect dopaminergic neurons from oxidative stress-induced damage and improve motor function.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of [1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidin-4-yl]methanamine in lab experiments is its potential therapeutic application in various diseases. [1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidin-4-yl]methanamine has been shown to have a high selectivity for cancer cells and minimal toxicity to normal cells, making it a promising candidate for cancer therapy. [1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidin-4-yl]methanamine has also been found to have neuroprotective effects in Alzheimer's and Parkinson's disease models, indicating its potential as a neuroprotective agent. However, one of the limitations of [1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidin-4-yl]methanamine in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Zukünftige Richtungen

There are several future directions for research on [1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidin-4-yl]methanamine, including the optimization of its synthesis method, the elucidation of its mechanism of action, and the evaluation of its therapeutic potential in various diseases. Further studies are needed to determine the optimal dosage and administration route of [1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidin-4-yl]methanamine in preclinical and clinical trials. Additionally, the development of [1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidin-4-yl]methanamine derivatives with improved solubility and bioavailability may enhance its therapeutic efficacy. Overall, [1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidin-4-yl]methanamine has the potential to become a valuable therapeutic agent in the treatment of cancer, Alzheimer's disease, and Parkinson's disease, and further research is warranted to explore its full potential.

Synthesemethoden

The synthesis of [1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidin-4-yl]methanamine can be achieved through a multi-step procedure that involves the reaction of 2-amino-5-chlorobenzothiazole with sodium hydrosulfite to form 2-amino-5-chlorobenzothiazole-7-sulfonic acid. This intermediate is then reacted with piperidine and formaldehyde to yield [1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidin-4-yl]methanamine. The purity of the final product can be enhanced through recrystallization using a suitable solvent.

Wissenschaftliche Forschungsanwendungen

[1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidin-4-yl]methanamine has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, [1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidin-4-yl]methanamine has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing the expression of oncogenic proteins. In Alzheimer's disease research, [1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidin-4-yl]methanamine has been reported to enhance cognitive function and reduce amyloid-beta accumulation in the brain. In Parkinson's disease research, [1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidin-4-yl]methanamine has been found to protect dopaminergic neurons from oxidative stress-induced damage.

Eigenschaften

IUPAC Name

[1-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperidin-4-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O2S2/c13-8-9-4-6-16(7-5-9)20(17,18)11-3-1-2-10-12(11)15-19-14-10/h1-3,9H,4-8,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHLLHECLEOAFSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)S(=O)(=O)C2=CC=CC3=NSN=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidin-4-yl]methanamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.